molecular formula C32H26O10 B1150610 (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one CAS No. 89595-71-1

(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Cat. No. B1150610
CAS RN: 89595-71-1
M. Wt: 570.5 g/mol
InChI Key:
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Description

CID 21676273 is a natural product found in Stellera chamaejasme with data available.

Scientific Research Applications

Cancer Treatment: Inhibiting Tumor Metastasis

Chamaejasmenin B has shown promise as an inhibitor of tumor metastasis, particularly in breast cancer. It has been found to rebalance TGF-beta paradox, which is a crucial regulator of metastasis, influencing cancer progression both positively and negatively . By selectively blocking the TGF-beta induced epithelial-mesenchymal transition (EMT), Chamaejasmenin B disrupts the β3 integrin-TβRII complex interaction, leading to the inhibition of the FAK:Src:p38 pathway . This selective inhibition is key to its anti-metastatic function.

Immunology: Modulating Macrophage Polarization

In the realm of immunology, Chamaejasmenin B has been observed to reverse M2-dominant macrophage polarization within the breast tumor microenvironment . This activity is significant because macrophages play a paradoxical role in cancer progression, and their polarization status is a decisive factor in metastasis progression. Chamaejasmenin B’s ability to redirect macrophage polarization in an IL-4-mTOR-dependent manner suggests its potential as an immunomodulatory agent .

Cell Biology: Impact on Cell Motility and Invasion

Research has demonstrated that Chamaejasmenin B can suppress the migration and invasion of breast cancer cells in vitro . This is achieved through the compound’s impact on cell motility, which is a fundamental aspect of cancer metastasis. The ability to inhibit these cellular processes indicates Chamaejasmenin B’s role in controlling the spread of cancer at the cellular level.

Biochemistry: Effects on Cell Cycle and Apoptosis

Chamaejasmenin B has been shown to induce cell cycle arrest, apoptosis, and DNA damage in various human solid tumor cell lines . These effects are crucial for its anti-proliferative action, making it a potential agent for the development of new anticancer drugs.

Pharmacology: Anti-Angiogenic Properties

In pharmacological studies, Chamaejasmenin B has exhibited potent anti-angiogenic effects, which are essential for preventing the formation of new blood vessels that tumors need for growth and metastasis . By suppressing neovascularization, Chamaejasmenin B could be a valuable addition to anti-angiogenic chemotherapy regimens.

Clinical Oncology: Potential for Breast Cancer Therapy

Given its various mechanisms of action, including the inhibition of metastasis and modulation of the tumor microenvironment, Chamaejasmenin B holds potential for use in breast cancer therapy. Its dual influence on both tumors and macrophages, along with its ability to rebalance macrophage polarization, positions it as a promising candidate for clinical oncology research .

Mechanism of Action

Chamaejasmenin B, also known as (2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one, is a natural compound extracted from Stellera chamaejasme L . It has been identified as a potent inhibitor for metastasis .

Target of Action

The primary targets of Chamaejasmenin B are tumor-associated macrophages (TAMs) and TGF-beta . TAMs, which are the most abundant immune cells in the tumor microenvironment, show high polarization plasticity and have a paradoxical role in cancer progression . TGF-beta is a key regulator for metastasis and influences cancer progression paradoxically .

Mode of Action

Chamaejasmenin B exerts a dual influence on both tumors and macrophages, as indicated by the rebalance of macrophage polarization and suppression of clonogenic potential in tumor cells . It efficiently blocks TGF-beta induced epithelial-mesenchymal transition (EMT), disrupts the interaction between β3 integrin-TβRII complex, and consequently results in the selective inhibition of FAK:Src:p38 pathway .

Biochemical Pathways

Chamaejasmenin B affects the IL-4-mTOR signaling pathway and the TGF-beta pathway . It redirects M2-dominant polarization of TAMs in an IL-4-mTOR-dependent manner . It also blocks TGF-beta induced EMT, which is crucial for metastasis .

Pharmacokinetics

It has been shown to have minimal toxic side effects , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Chamaejasmenin B significantly inhibits metastatic outgrowth . It suppresses the migration and invasion in breast cancer cells in vitro . It also rebalances macrophage polarization in the malignant microenvironment and shows a promising effect in suppressing metastatic outgrowth in a breast cancer model .

Action Environment

The action of Chamaejasmenin B is influenced by the tumor microenvironment . The polarization status of macrophages in the tumor microenvironment, which is pathologically disturbed by tumor-promoting signals, is believed to be the decisive mechanism forcing the progression of metastasis . Chamaejasmenin B can rebalance this disturbed polarization .

properties

IUPAC Name

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCICADMSGBCKA-QWWQXMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904842
Record name Chamaejasmenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chamaejasmenin B

CAS RN

89595-71-1
Record name Chamaejasmenin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89595-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chamaejasmenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 2
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 3
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 4
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 5
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Reactant of Route 6
(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

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